molecular formula C20H25FN4O B10955022 (2E)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-[4-(4-fluorobenzyl)piperazin-1-yl]prop-2-en-1-one

(2E)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-[4-(4-fluorobenzyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B10955022
M. Wt: 356.4 g/mol
InChI Key: OVPANFPTWXOXFK-CMDGGOBGSA-N
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Description

(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a piperazine moiety, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazole Ring: Starting with ethyl acetoacetate and hydrazine hydrate, the pyrazole ring is formed through a cyclization reaction.

    Introduction of the Piperazine Moiety: The pyrazole intermediate is then reacted with 4-(4-fluorobenzyl)piperazine under appropriate conditions to introduce the piperazine group.

    Formation of the Propenone Linkage: Finally, the compound is completed by forming the propenone linkage through a condensation reaction with an appropriate aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the propenone linkage to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Biological Studies: It is used in biological assays to understand its interaction with various enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    (E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE: Contains a methylbenzyl group instead of a fluorobenzyl group.

Uniqueness

The presence of the fluorobenzyl group in (E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE imparts unique electronic properties, potentially enhancing its interaction with specific molecular targets compared to its analogs.

Properties

Molecular Formula

C20H25FN4O

Molecular Weight

356.4 g/mol

IUPAC Name

(E)-1-(1-ethyl-5-methylpyrazol-4-yl)-3-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C20H25FN4O/c1-3-25-16(2)19(14-22-25)20(26)8-9-23-10-12-24(13-11-23)15-17-4-6-18(21)7-5-17/h4-9,14H,3,10-13,15H2,1-2H3/b9-8+

InChI Key

OVPANFPTWXOXFK-CMDGGOBGSA-N

Isomeric SMILES

CCN1C(=C(C=N1)C(=O)/C=C/N2CCN(CC2)CC3=CC=C(C=C3)F)C

Canonical SMILES

CCN1C(=C(C=N1)C(=O)C=CN2CCN(CC2)CC3=CC=C(C=C3)F)C

Origin of Product

United States

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